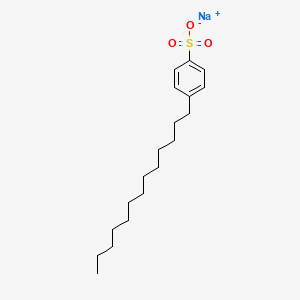

Sodium 4-tridecylbenzenesulfonate

Description

The exact mass of the compound this compound is 362.18916030 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-tridecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXGJTXFHUORE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [eChemPortal: SIDSUNEP] | |

| Record name | Sodium tridecylbenzene sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14356-40-2, 26248-24-8 | |

| Record name | Sodium 4-tridecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tridecylbenzene sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tridecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TRIDECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV34Z63U2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TRIDECYLBENZENE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Optimization for Sodium 4 Tridecylbenzenesulfonate Analogues

Alkylation Processes in Alkylbenzene Precursor Synthesis

The initial and critical stage in the synthesis of sodium 4-tridecylbenzenesulfonate is the production of the alkylbenzene precursor, tridecylbenzene (B89775). This is achieved through the Friedel-Crafts alkylation of benzene (B151609) with an appropriate alkylating agent, typically a tridecene isomer or a tridecyl halide. The primary goal of this process is to attach the C13 alkyl chain to the benzene ring.

The attachment of the alkyl chain to the benzene ring is facilitated by a catalyst. While traditional catalysts like aluminum chloride (AlCl3) and hydrofluoric acid (HF) have been used, modern industrial processes are increasingly shifting towards solid acid catalysts. These newer catalysts, such as zeolites and clays, offer significant environmental and safety advantages over their predecessors. For instance, the UOP Detal process, which utilizes a solid, non-corrosive catalyst, is a prime example of this technological advancement. This process allows for the production of linear alkylbenzenes (LABs) with high efficiency and selectivity.

The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich benzene ring. The catalyst plays a crucial role in generating this carbocation. For example, with an alkyl halide, the Lewis acid catalyst assists in the removal of the halide ion. In the case of an alkene, the proton from an acid catalyst initiates the formation of the carbocation.

The position of the phenyl group along the alkyl chain is a critical factor determining the properties of the final surfactant. For optimal biodegradability and detergency, the phenyl group should be located as close to the end of the alkyl chain as possible, minimizing quaternary carbon structures. The distribution of isomers is influenced by the catalyst system and reaction conditions. For instance, the position of the double bond in the starting alkene and the choice of catalyst can direct the attachment point of the benzene ring. The use of shape-selective catalysts, such as certain zeolites, can favor the formation of specific isomers, thereby enhancing the performance of the resulting sulfonate.

Sulfonation Techniques for Benzenesulfonic Acid Derivatives

Following the synthesis of the alkylbenzene precursor, the next step is the introduction of a sulfonic acid group onto the benzene ring. This process, known as sulfonation, is a pivotal step in determining the final product's characteristics.

The most common sulfonating agent used in industrial-scale production is sulfur trioxide (SO3). The reaction is typically carried out in a falling film reactor where a thin film of the alkylbenzene is brought into contact with a stream of diluted sulfur trioxide gas. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and charring. The kinetics of this reaction are fast, and the process is designed to ensure a high degree of conversion while minimizing the formation of byproducts. Other sulfonating agents, such as oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) and chlorosulfonic acid, can also be used, but they present greater handling and environmental challenges.

For large-scale industrial production, continuous sulfonation processes, particularly those using falling film reactors, are favored due to their efficiency and safety. These systems allow for precise control of reaction conditions, leading to a consistent product quality. In a typical setup, the alkylbenzene and a diluent are fed to the top of the reactor and flow down the walls, while the SO3 gas is introduced concurrently. The resulting benzenesulfonic acid is collected at the bottom. Batch processes, while less common for large-scale production, are often employed in laboratory settings or for the synthesis of smaller quantities of specialized analogues.

Neutralization and Advanced Purification Strategies for Research-Grade Purity

The final stage in the synthesis of this compound involves the neutralization of the sulfonic acid intermediate and subsequent purification to remove any unreacted starting materials, byproducts, and residual acids.

The neutralization step is typically carried out by adding a base, most commonly sodium hydroxide (B78521) (NaOH), to the sulfonic acid. This acid-base reaction is exothermic and requires cooling to maintain control. The result of this neutralization is the sodium salt of the benzenesulfonic acid, along with water and any unreacted base.

Salt Formation and By-product Mitigation

The final step in the synthesis of sodium alkylbenzene sulfonates is the neutralization of the sulfonic acid intermediate. wikipedia.org This acid is typically formed by sulfonating the linear alkylbenzene precursor with sulfur trioxide. wikipedia.org The resulting alkylbenzene sulfonic acid is then neutralized with a base, most commonly sodium hydroxide (NaOH), to produce the sodium salt. wikipedia.orgvidar-chemical.com Other bases can also be used to create different salts, such as those of potassium, ammonium (B1175870), calcium, or triethanolamine, for various industrial applications. atamanchemicals.comgoogle.com

A critical aspect of process optimization is the mitigation of by-products. During the sulfonation of the alkylbenzene, side reactions can occur, leading to the formation of impurities. researchgate.net For instance, the sulfonation process can be highly exothermic, and localized overheating may cause over-sulfonation or degradation of the product. researchgate.net One of the primary by-products is sulfuric acid, which can arise from moisture in the reactants or the air. vidar-chemical.com Unreacted starting materials, such as free oil (unreacted alkylbenzene), can also remain in the final product mixture. vidar-chemical.com

To minimize these by-products, industrial processes often employ falling film reactors where gaseous sulfur trioxide reacts with the linear alkylbenzene. atamanchemicals.comresearchgate.net This method offers better control over reaction temperature and contact time compared to older batch processes, thereby reducing the formation of unwanted substances. researchgate.net Another strategy involves the dry neutralization of the sulfonic acid with powdered sodium carbonate in a high-shear mixer, which can produce detergent granules directly. googleapis.com

Table 1: Common By-products and Mitigation Strategies in LAS Synthesis

| By-product/Impurity | Formation Source | Mitigation Strategy |

|---|---|---|

| Sulfuric Acid | Reaction with moisture | Use of dry reagents and controlled atmosphere (e.g., dry air) vidar-chemical.comresearchgate.net |

| Unreacted Alkylbenzene (Free Oil) | Incomplete sulfonation | Optimization of SO₃/alkylbenzene molar ratio, reaction temperature, and residence time vidar-chemical.comresearchgate.net |

| Isomeric Impurities | Non-selective alkylation/sulfonation | Use of shape-selective catalysts (e.g., zeolites) during alkylation; controlled sulfonation conditions nih.gov |

Purification Methodologies for Isomer Separation

Commercial linear alkylbenzene sulfonate (LAS) products are complex mixtures containing homologues with different alkyl chain lengths (e.g., C10 to C14) and numerous phenyl isomers for each chain length. thermofisher.comtubitak.gov.tr The position of the benzene ring on the linear alkyl chain can vary, resulting in isomers like 2-phenyl, 3-phenyl, 4-phenyl, etc. tubitak.gov.tr The separation and analysis of these isomers are crucial for quality control and understanding structure-property relationships.

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating LAS isomers. tubitak.gov.trthermofisher.com Reversed-phase (RP-HPLC) methods, often using C18 columns, can effectively separate LAS homologues. tubitak.gov.tr The separation of individual isomers within a homologous series is more challenging but can be achieved by using specialized columns and mobile phases, sometimes containing ion-pair agents like sodium perchlorate (B79767) to improve resolution. tubitak.gov.tr Automated online solid-phase extraction (SPE) can be coupled with HPLC to concentrate samples and remove matrix interferences, which is particularly useful for analyzing textiles or environmental samples. thermofisher.com

Other techniques have also been developed for isomer separation:

Capillary Electrophoresis (CE): Nonaqueous capillary electrophoresis has been shown to separate LAS homologues and partially resolve isomer groups. nih.gov By using a buffer of acetic acid and an alkylamine in ethanol, researchers have achieved good resolution between adjacent homologues. nih.gov

Thin-Layer Chromatography (TLC): TLC is a versatile technique for surfactant separation. researchgate.net Reversed-phase TLC can separate entire classes of surfactants, while silica (B1680970) gel plates can be used to separate individual anionic surfactants from one another. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the LAS must first be derivatized, typically to their methyl ester forms. researchgate.net GC-MS is a powerful tool for identifying and quantifying the distribution of individual isomers in complex mixtures from environmental or industrial samples. researchgate.net

Table 2: Comparison of Isomer Separation Techniques for LAS

| Technique | Principle | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. thermofisher.com | Isocratic or gradient elution with acetonitrile (B52724)/water and an ion-pair agent. tubitak.gov.tr | High resolution for homologues, widely applicable, can be automated with SPE. thermofisher.comtubitak.gov.tr | Isomer co-elution can occur; requires chromophore for UV detection. thermofisher.com |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. nih.gov | Nonaqueous buffer (e.g., acetic acid and dipentylamine (B1346568) in ethanol). nih.gov | Excellent efficiency and resolution, small sample volume. nih.gov | Lower concentration sensitivity compared to HPLC unless coupled with concentration techniques. |

| Thin-Layer Chromatography (TLC) | Separation on a planar stationary phase (e.g., silica or reversed-phase). researchgate.net | Various mobile phase systems depending on the stationary phase. researchgate.net | Simple, low cost, can screen multiple samples simultaneously. researchgate.net | Lower resolution and quantification precision than HPLC or CE. researchgate.net |

| GC-MS | Separation of volatile derivatives by partitioning into a gaseous mobile phase, followed by mass-based detection. researchgate.net | Requires derivatization (e.g., methylation); separation on a capillary column. researchgate.net | High specificity and sensitivity for isomer identification and quantification. researchgate.net | Requires a derivatization step; analyte must be thermally stable. researchgate.net |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of surfactants like this compound aims to reduce the environmental impact of their production. sigmaaldrich.com The 12 Principles of Green Chemistry provide a framework for this optimization. labdepotinc.comacs.org

Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. labdepotinc.com This is addressed by improving reaction yields and reducing by-products through optimized processes, such as using microreactors for sulfonation, which can enhance mass transfer and minimize side reactions. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic processes are superior to stoichiometric ones in this regard. acs.org For example, using solid acid catalysts like zeolites for the initial alkylation step can be more atom-economical and generate less waste than older methods using homogeneous catalysts.

Use of Renewable Feedstocks: A major focus of green surfactant research is the replacement of petroleum-derived starting materials with renewable ones. nih.gov While traditional LAS synthesis relies on benzene from petroleum, research is exploring bio-based alternatives. omnitechintl.comnih.gov This includes synthesizing surfactants from sugars, plant oils, or other biomass-derived molecules. nih.govomnitechintl.comacs.org For instance, researchers have developed methods to produce surfactants from monosaccharides derived from sugar beet pulp. acs.org

Safer Solvents and Auxiliaries: The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. labdepotinc.comskpharmteco.com Research efforts focus on solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents like ethyl lactate. rsc.orgresearchgate.netchromforum.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. labdepotinc.com The development of highly active catalysts that operate under milder conditions is a key research area. chemistryviews.org Enzymatic catalysis, for example, can proceed at low temperatures and offers a low-energy route to bio-renewable surfactants. rsc.org

Catalysis: Catalytic reagents are preferable to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The sulfonation step, traditionally using stoichiometric amounts of oleum or sulfuric acid, can be improved by using catalytic approaches. atamanchemicals.comresearchgate.net Furthermore, biocatalysis using enzymes offers high specificity, often eliminating the need for protecting groups and thus reducing synthetic steps and waste. acs.org

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.org Linear alkylbenzene sulfonates were specifically developed to replace the highly branched, poorly biodegradable alkylbenzene sulfonates of the past. wikipedia.org The linear alkyl chain of LAS allows for rapid biodegradation under aerobic conditions. wikipedia.org

Mechanistic Investigations of Interfacial and Aggregation Phenomena Involving Sodium 4 Tridecylbenzenesulfonate

Micellization Behavior and Thermodynamic Analysis

The formation of micelles by surfactants in a solution is a critical phenomenon that dictates many of their properties and applications. This process, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC). It is a spontaneous process driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules associate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase.

Critical Micelle Concentration (CMC) Determination Methodologies

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in a solution. At the CMC, an abrupt change in various physicochemical properties of the surfactant solution can be observed. researchgate.net Plotting these properties against the surfactant concentration allows for the determination of the CMC from the point of inflection. researchgate.net A variety of techniques are employed to measure these changes and thereby determine the CMC.

Common methodologies include:

Surface Tensiometry : This is one of the most common methods. Below the CMC, adding more surfactant significantly lowers the surface tension of the solution. Once micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point where the graph of surface tension versus the logarithm of concentration changes slope. nih.govyoutube.com Instruments like bubble/drop profile tensiometers can be used for these measurements. bohrium.com

Conductivity Measurement : This method is suitable for ionic surfactants like Sodium 4-tridecylbenzenesulfonate. The electrical conductivity of the solution is plotted against the surfactant concentration. The graph typically shows two lines with different slopes. The slope is steeper below the CMC because individual surfactant ions contribute significantly to conductivity. Above the CMC, the formation of larger, slower-moving micelles, which bind some counter-ions, leads to a decrease in the rate of conductivity increase. The intersection of these two lines gives the CMC. researchgate.netresearchgate.net

Spectroscopic Techniques :

UV-Visible Spectroscopy : This technique can be used with a probe molecule, such as benzoylacetone, whose absorption spectrum is sensitive to the polarity of its microenvironment. researchgate.net When micelles form, the probe partitions into the hydrophobic micellar core, leading to a spectral shift that can be monitored to determine the CMC. researchgate.net

Fluorescence Spectroscopy : A fluorescent probe, like pyrene (B120774), is often used. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its surroundings. In an aqueous solution, it has a different spectral signature than when it is solubilized within the nonpolar interior of a micelle. The change in fluorescence intensity or spectral characteristics is plotted against surfactant concentration to find the CMC. researchgate.net

Capillary Electrophoresis (CE) : This novel technique monitors changes in solution viscosity. As surfactant concentration increases, there is a drastic change in the migration time of an analyte when the CMC is reached, which corresponds to the change in viscosity upon micelle formation. nih.gov

Table 1: Methodologies for CMC Determination

| Methodology | Principle | Measured Property |

| Surface Tensiometry | Surface becomes saturated with surfactant monomers at the CMC. | Surface Tension |

| Conductivity Measurement | Micelle formation changes the mobility of charge carriers. | Electrical Conductivity |

| UV-Visible Spectroscopy | Spectral shift of a probe molecule upon entering the micellar core. | Absorbance |

| Fluorescence Spectroscopy | Change in fluorescence of a probe upon partitioning into micelles. | Fluorescence Intensity |

| Capillary Electrophoresis | Change in solution viscosity at the CMC affects migration time. | Analyte Migration Time |

Aggregation Number and Micellar Structure Characterization

At concentrations just above the CMC, these surfactants typically form spherical micelles. rsc.org As the concentration increases, or with changes in temperature or the addition of salt, these spherical micelles can grow and transform into more complex structures like elongated, cylindrical (or rod-like) micelles, and eventually into multilamellar vesicles (MLVs). rsc.orgmdpi.com

Techniques used to characterize these structures include:

Small-Angle Neutron Scattering (SANS) : SANS is a powerful technique for determining the shape, size, and aggregation number of micelles in a solution. By analyzing the scattering pattern of neutrons from the sample, detailed information about the nanoscale structure of the surfactant aggregates can be obtained. rsc.org

Cryogenic Transmission Electron Microscopy (cryo-TEM) : This imaging technique allows for the direct visualization of the micellar structures. The sample is rapidly frozen to preserve the aggregates in their native state, which can then be observed with an electron microscope. Cryo-TEM has been used to confirm the presence of spherical micelles, cylindrical micelles, and multilamellar vesicles in NaLAS solutions. rsc.org

Influence of Environmental Factors on Micelle Formation Thermodynamics

The thermodynamics of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micelle formation, are significantly influenced by environmental factors such as temperature and the presence of electrolytes.

Influence of Electrolytes : The addition of inorganic salts, such as Sodium chloride (NaCl) or Calcium chloride (CaCl₂), has a pronounced effect on the micellization of ionic surfactants. nih.govbohrium.com Added electrolytes decrease the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle. researchgate.net This reduced repulsion makes it easier for micelles to form, resulting in a lower Critical Micelle Concentration (CMC). researchgate.netnih.govrsc.org The effect generally increases as the charge density of the counter-ion decreases. researchgate.net For instance, divalent cations like Ca²⁺ can significantly decrease the CMC of linear alkylbenzene sulfonates. nih.govmdpi.com

Influence of Temperature : Temperature has a more complex effect on micellization. For many ionic surfactants, the CMC value often goes through a minimum as the temperature is increased. ajchem-a.com The enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. ajchem-a.com The micellization process is generally entropy-driven, primarily due to the hydrophobic effect, which involves the release of ordered water molecules from around the surfactant's hydrocarbon tails. ajchem-a.com However, the balance between entropic and enthalpic contributions can shift with temperature. ajchem-a.com Studies on similar surfactants show that temperature can also drive structural transitions, such as the transformation from cylindrical micelles to multilamellar vesicles. rsc.org

The thermodynamic parameters are crucial for understanding the spontaneity and driving forces of micelle formation. A negative ΔG°m indicates a spontaneous process, which is characteristic of micellization above the CMC. ajchem-a.com

Adsorption Dynamics at Diverse Interfaces

The tendency of surfactant molecules to accumulate at interfaces is known as adsorption. This behavior is fundamental to their function as detergents, emulsifiers, and wetting agents. The dynamics and equilibrium of adsorption for this compound can be studied at various interfaces, most notably the air-liquid and solid-liquid interfaces.

Adsorption Isotherm Models and Their Mechanistic Interpretation

Adsorption isotherms describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed onto a surface at a constant temperature. Various mathematical models are used to fit experimental adsorption data, and the best-fitting model can provide insight into the adsorption mechanism. researchgate.net

Commonly used isotherm models include:

Langmuir Isotherm : This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. It implies that there are no interactions between the adsorbed molecules and that once a site is occupied, no further adsorption can occur there. researchgate.netresearchgate.net

Freundlich Isotherm : This empirical model is used to describe adsorption on heterogeneous surfaces (surfaces with non-uniform energies of adsorption) and multilayer adsorption. It suggests that the energy of adsorption is not constant across the surface. researchgate.netresearchgate.net

Sips (Langmuir-Freundlich) Isotherm : This is a three-parameter hybrid model that combines elements of both the Langmuir and Freundlich isotherms. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts the monolayer adsorption characteristic of the Langmuir isotherm. researchgate.netresearchgate.net

Frumkin Isotherm : This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed molecules. These interactions can be either attractive or repulsive and will affect the adsorption energy. bohrium.comrsc.org

The selection of the most appropriate model is typically based on how well it fits the experimental data, often evaluated using correlation coefficients (R²) and error function analysis. researchgate.net

Table 2: Common Adsorption Isotherm Models

| Isotherm Model | Key Assumptions | Mechanistic Interpretation |

| Langmuir | Homogeneous surface, monolayer adsorption, no interaction between adsorbates. | Adsorption is limited to a single layer on a uniform surface. |

| Freundlich | Heterogeneous surface, multilayer adsorption, non-uniform adsorption energy. | Adsorption occurs on a non-uniform surface with varying affinities. |

| Sips | Hybrid model for heterogeneous surfaces. | Predicts monolayer adsorption at high concentrations but behaves like Freundlich at low concentrations. |

| Frumkin | Monolayer adsorption with lateral interactions between adsorbed molecules. | Accounts for attractive or repulsive forces between adjacent surfactant molecules on the surface. |

Mechanisms of Surfactant-Surface Interactions (e.g., Solid-Liquid, Air-Liquid)

The mechanism by which this compound adsorbs to an interface is governed by the nature of the surfactant and the properties of the interface.

Air-Liquid Interface : At the air-water interface, the primary driving force for adsorption is the hydrophobic effect. The hydrophobic tridecylbenzene (B89775) tail is repelled by the bulk water phase and preferentially orients itself towards the air, while the hydrophilic sulfonate head group remains in the water. This arrangement lowers the surface tension of the water. bohrium.com The kinetics of this process can be controlled by the rate of diffusion of surfactant monomers to the surface and/or by an energy barrier to adsorption. researchgate.net The presence of electrolytes like NaCl can enhance adsorption by reducing the repulsion between the anionic head groups at the interface, leading to a more densely packed layer and a greater reduction in surface tension. bohrium.com

Solid-Liquid Interface : The interaction with a solid surface is more complex and depends on the surface charge and chemistry of the solid.

On a Positively Charged Surface : As an anionic surfactant, this compound will be strongly attracted to a positively charged surface via electrostatic interactions.

On a Negatively Charged Surface : Adsorption onto a like-charged (i.e., negative) surface, such as silica (B1680970) or many natural minerals in water, is also possible. ufrgs.br At low concentrations, adsorption may be weak. However, if cations (especially divalent ones like Ca²⁺) are present in the solution, they can act as a bridge between the negatively charged surface and the anionic head group of the surfactant. At higher surfactant concentrations, above the CMC, adsorption can occur through hydrophobic interactions between the alkyl tails of the surfactant molecules, leading to the formation of bilayer structures known as admicelles. ufrgs.br In this arrangement, the first layer of surfactant molecules may adsorb with their tails toward the surface (if the surface is made hydrophobic), and the second layer adsorbs with its tails associated with the first layer's tails, exposing the hydrophilic head groups to the aqueous solution. ufrgs.br

The dynamics of adsorption at solid-liquid interfaces can be a complex process controlled by a combination of liquid film diffusion, intra-particle diffusion, and the mass action of adsorption at the surface. nih.gov

Competitive Adsorption Phenomena in Multi-Component Systems

In multi-component systems containing various surface-active agents, the adsorption of this compound at interfaces is governed by competitive adsorption phenomena. When multiple adsorbable constituents are present in a solution, they vie for the available adsorption sites on a given surface. The equilibrium adsorbed amount of a single solute, such as this compound, is dependent not only on its own concentration but also on the concentrations of all other competing components. unique-therapeutics.com

The competitive adsorption process is influenced by the molecular structure of the competing surfactants. For instance, in systems containing different types of surfactants, such as anionic and non-ionic surfactants, the adsorption behavior can be complex. The presence of one surfactant can either hinder or in some cases enhance the adsorption of another, a phenomenon known as synergistic or antagonistic adsorption. nih.gov For example, studies on the competitive adsorption of different anionic surfactants have shown that the relative adsorption affinity is influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the hydrophilic head group.

Several models can be used to describe competitive adsorption, including the competitive Langmuir-like model and its modifications. The simple Langmuir model assumes that all adsorbate molecules have an equal affinity for the surface, which is often not the case in multi-component systems. nih.gov More advanced models, such as the modified competitive Langmuir-like model and the LeVan-Vermeulen model, account for the differences in the adsorption capacities of the individual components, providing a more accurate prediction of the adsorption behavior in mixed surfactant systems. nih.gov These models indicate that adsorbates compete for the same binding sites on the adsorbent surface. nih.gov

The table below illustrates the impact of competing solutes on the adsorption capacity of various substances, demonstrating the general principle of competitive adsorption.

| System | Adsorbate | Competing Solute(s) | Change in Adsorption Capacity |

| Quaternary Mixture | Diclofenac (DCF) | Ciprofloxacin (CPX), Sulfamethoxazole (SMX), Ibuprofen (IBU) | ~10% decrease |

| Binary System | Ibuprofen (IBU) | One other solute | 10% decrease |

| Ternary System | Ibuprofen (IBU) | Two other solutes | 15% decrease |

| Quaternary Mixture | Ibuprofen (IBU) | Three other solutes | 17% decrease at high concentrations |

| Binary System | Sulfamethoxazole (SMX) | Ciprofloxacin (CPX) | Slight decrease (from 0.51 to 0.49 mg/g) |

| Binary System | Sulfamethoxazole (SMX) | Diclofenac (DCF) | Greater decrease than with CPX |

| Binary System | Sulfamethoxazole (SMX) | Ibuprofen (IBU) | Greatest decrease among binary systems |

This table is based on data for the adsorption of pharmaceutical compounds onto sugarcane bagasse and illustrates the principles of competitive adsorption. unique-therapeutics.com The specific values would differ for this compound.

Emulsification and Dispersion Stabilization Mechanisms in Disperse Systems

This compound, as an anionic surfactant, plays a crucial role in the formation and stabilization of emulsions and other disperse systems. Its amphiphilic nature, consisting of a long hydrophobic tridecyl chain and a hydrophilic benzenesulfonate (B1194179) head group, allows it to adsorb at the oil-water or particle-water interface, thereby reducing the interfacial energy and facilitating the creation of a stable dispersion.

Interfacial Tension Reduction Kinetics and Thermodynamics

The kinetics of this process, or how quickly the interfacial tension is reduced, is dependent on the diffusion of the surfactant molecules from the bulk solution to the interface and their subsequent adsorption. The rate of diffusion is influenced by the concentration of the surfactant in the bulk phase and its molecular weight. The thermodynamics of adsorption determines the equilibrium interfacial tension that can be achieved. For a surfactant to be effective in emulsification, it must be able to lower the interfacial tension to a very low value, which facilitates the dispersion of one liquid into another with minimal energy input. unique-therapeutics.com

Long-Term Dispersion Stability Mechanisms

The long-term stability of dispersions, such as emulsions and suspensions, stabilized by this compound is attributed to several mechanisms that prevent the dispersed droplets or particles from aggregating, coalescing, or creaming.

One of the primary stabilization mechanisms for anionic surfactants like this compound is electrostatic repulsion . The adsorption of the negatively charged sulfonate head groups onto the surface of the dispersed phase creates a net negative charge on the surface. This leads to the formation of an electrical double layer around each droplet or particle. When two similarly charged droplets approach each other, the overlap of their electrical double layers results in a repulsive force that prevents them from coming into close contact and aggregating.

Another important mechanism is steric hindrance . The adsorbed layer of surfactant molecules itself can provide a physical barrier that prevents close approach of the dispersed droplets. This is particularly relevant when the surfactant has a bulky structure or when it is used in combination with polymers that can form thick adsorbed layers.

The stability of a dispersion is also influenced by the rheological properties of the continuous phase and the interfacial film. A high viscosity of the continuous phase can slow down the movement of droplets, reducing the frequency of collisions. A rigid and elastic interfacial film formed by the surfactant can also resist deformation and rupture, thus preventing coalescence. The main instability process for nanoemulsions is often Ostwald ripening, which can be reduced by the addition of a less soluble oil phase or a strongly adsorbed polymeric surfactant. nih.gov

Foam Generation and Stabilization Properties

This compound, as a surfactant, exhibits the ability to generate and stabilize foams. Foam is a dispersion of a gas in a liquid, and its formation and stability are governed by the surface properties of the liquid phase, which are in turn controlled by the presence of surfactants.

Factors Influencing Foam Volume and Half-Life

The effectiveness of a surfactant in foaming is often characterized by the foam volume (foamability) and the foam half-life (foam stability). Several factors influence these properties for a surfactant like this compound.

Surfactant Concentration: The foam volume generally increases with increasing surfactant concentration up to the critical micelle concentration (CMC). researchgate.net Above the CMC, the foam volume tends to reach a limiting value. researchgate.net Foam stability also tends to increase with surfactant concentration as this leads to a greater quantity of adsorbed surfactant molecules at the air-water interface, resulting in a more stable foam lamella. researchgate.net

Molecular Structure: The structure of the surfactant molecule, including the length and branching of the alkyl chain, plays a significant role. For linear alkylbenzene sulfonates, the position of the benzene (B151609) ring on the alkyl chain can affect the packing of the surfactant molecules at the air-water interface, which in turn influences the elasticity of the foam film and its stability. researchgate.net A more flexible branched-alkyl chain can lead to more densely packed adsorbed molecules and higher film elasticity, resulting in increased foam stability. researchgate.net However, other studies have shown that hydrocarbon chain branching can sometimes decrease foamability and foam stability. researchgate.net

Temperature: Temperature can have a complex effect on foaming properties. For some sodium alkyl sulfates, foam volumes increase with temperature to a maximum and then decrease. researchgate.net This maximum foam temperature varies for different surfactants. researchgate.net

Presence of Additives: The presence of salts, polymers, or other additives can significantly affect foam properties. Salts can influence the electrostatic interactions between surfactant molecules at the interface and the viscosity of the bulk liquid, which can either enhance or reduce foam stability. mdpi.com Polymers can interact with surfactants at the interface to form a more robust film, leading to enhanced foam stability.

The following table provides illustrative data on how foam properties can be influenced by surfactant concentration and the presence of a polymer for a model anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS).

| System | Surfactant Concentration (cmc) | Maximum Foam Volume (V_foam_max) (mL) | Foam Half-Life (s) |

| Pure SDS | 0.05 | ~69 | - |

| SDS + Polymer | 0.05 | ~78 | Enhanced |

| Pure SDS | - | - | Lower |

| SDS + Polymer | - | - | Enhanced |

This table is based on data for Sodium Dodecyl Sulfate (SDS) and a neutral amphiphilic comb co-polymer and serves to illustrate the general principles of how surfactant concentration and polymer addition can affect foam properties. researchgate.net The specific values would differ for this compound.

Mechanisms of Foam Decay

The persistence of a foam is governed by a complex interplay of physical and chemical factors that lead to its eventual decay. The primary mechanisms responsible for foam collapse are liquid drainage, gas diffusion (Ostwald ripening), and bubble coalescence. For a surfactant like this compound, its specific molecular structure, particularly the linear tridecyl chain attached to the benzene ring at the 4-position, would influence these decay processes.

Liquid Drainage: This is the process by which the liquid in the foam lamellae (the thin films separating the gas bubbles) and Plateau borders (the channels where lamellae meet) drains out due to gravity. The rate of drainage is influenced by the bulk and surface viscosity of the foaming solution. While no specific data exists for this compound, studies on other anionic surfactants show that factors increasing the viscosity of the interstitial liquid, such as the formation of a viscoelastic phase, can significantly slow down drainage and enhance foam stability. researchgate.net

Ostwald Ripening: This phenomenon involves the diffusion of gas from smaller bubbles with higher internal pressure to larger bubbles with lower internal pressure, leading to the growth of large bubbles at the expense of smaller ones and eventual foam coarsening. stevenabbott.co.uk The rate of Ostwald ripening is dependent on the gas permeability of the foam lamellae. The packing of surfactant molecules at the air-water interface plays a crucial role here. A densely packed monolayer of surfactant molecules, as would be expected from a linear alkylbenzene sulfonate, can hinder gas diffusion and slow down Ostwald ripening. researchgate.net The structure of the surfactant, including the length and branching of the alkyl chain, significantly impacts the stability of the foam. researchgate.net For instance, foams stabilized by surfactants with longer alkyl chains generally exhibit greater stability. researchgate.net

Interactions with Macromolecules and Colloidal Systems (Excluding Biological/Clinical Effects)

The interaction of surfactants with polymers and colloidal particles is fundamental to many industrial applications. As an anionic surfactant, this compound is expected to interact strongly with positively charged macromolecules and surfaces.

Complex coacervation is a liquid-liquid phase separation phenomenon that occurs in solutions containing oppositely charged macromolecules, such as an anionic surfactant and a cationic polymer. nih.govnih.gov The primary driving force for this process is the electrostatic attraction between the negatively charged sulfonate headgroup of this compound and the positive charges on a cationic polymer. nih.gov

Upon mixing, the surfactant and polymer form complexes. As the concentration of the surfactant increases, these complexes can grow and phase separate from the bulk solution to form a polymer-surfactant-rich coacervate phase. The formation and properties of the coacervate are influenced by several factors, including:

Polymer and Surfactant Concentration: The relative concentrations of the surfactant and polymer are critical in determining the onset and extent of coacervation.

Charge Density: The charge densities of both the surfactant and the polymer play a significant role.

Ionic Strength: The presence of salts can screen the electrostatic interactions, affecting coacervate formation. nih.gov

Temperature and pH: These parameters can influence the charge of the polymer and the solubility of the components.

While specific studies on coacervation involving this compound are not available, research on similar systems, such as sodium alkyl sulfates with polyethylene (B3416737) oxide, has shown that the nature of the surfactant headgroup and alkyl chain length can influence the interaction strength. researchgate.net For example, sodium alkyl sulfonates have been observed to interact more weakly with polyethylene oxide compared to their sulfate counterparts. researchgate.net

The table below illustrates the general components and influencing factors in a hypothetical coacervation study involving an anionic surfactant like this compound and a cationic polymer.

| Component/Factor | Description | Expected Influence on Coacervation with this compound |

| Anionic Surfactant | This compound | Provides the negative charges for electrostatic interaction. The long alkyl chain can contribute to hydrophobic interactions within the coacervate. |

| Cationic Polymer | e.g., Poly(diallyldimethylammonium chloride) (PDADMAC), Cationic Cellulose | Provides the positive charges. The structure and charge density of the polymer will dictate the stoichiometry and structure of the complex. |

| Solvent | Typically Water | The medium in which the interactions occur. |

| Ionic Strength (Salt) | Shields electrostatic interactions. | Increasing salt concentration generally suppresses coacervate formation. nih.gov |

| pH | Can alter the charge on the polymer. | Affects the strength of the electrostatic interaction. |

| Temperature | Affects solubility and hydrophobic interactions. | The effect can be complex and system-dependent. |

Surfactants are widely used to disperse and stabilize nanoparticles in liquid media, preventing their aggregation. researchgate.net this compound, as an anionic surfactant, can adsorb onto the surface of nanoparticles, providing stability through a combination of electrostatic and steric repulsion.

The primary mechanism of stabilization by ionic surfactants is the creation of an electrical double layer around the nanoparticle. The adsorption of the negatively charged sulfonate headgroups of this compound onto the nanoparticle surface imparts a net negative charge. This leads to electrostatic repulsion between the particles, preventing them from coming into close contact and aggregating. researchgate.net

The hydrophobic tridecylbenzene tails of the adsorbed surfactant molecules can also contribute to stabilization through steric hindrance, although this effect is generally more pronounced for non-ionic surfactants with bulky hydrophilic chains.

The effectiveness of this compound in stabilizing a particular nanoparticle dispersion would depend on several factors, including:

Nanoparticle Surface Chemistry: The surfactant will adsorb more strongly to surfaces with which it has a chemical affinity.

Surfactant Concentration: A sufficient concentration is required to achieve adequate surface coverage.

Ionic Strength of the Medium: High salt concentrations can compress the electrical double layer, reducing the electrostatic repulsion and potentially leading to aggregation. nanocomposix.com

pH of the Medium: The pH can affect the surface charge of both the nanoparticles and the stability of the surfactant itself.

While specific research on the use of this compound for nanoparticle dispersion is limited, studies on other linear alkylbenzene sulfonates have demonstrated their effectiveness as stabilizers for various nanoparticles. ijnc.irresearchgate.net For example, linear alkylbenzene sulfonates have been used in the synthesis of calcium sulfonate nanoparticles. ijnc.ir

The following table summarizes the key parameters in the stabilization of nanoparticles using an anionic surfactant like this compound.

| Parameter | Role in Nanoparticle Stabilization | Expected Behavior with this compound |

| Nanoparticle Type | The material and surface properties of the nanoparticle. | Adsorption will depend on the surface chemistry (e.g., metal oxides, carbon-based nanoparticles). |

| Surfactant | This compound | Adsorbs onto the nanoparticle surface, providing electrostatic and some steric repulsion. |

| Concentration | Amount of surfactant in the dispersion. | Needs to be above a critical concentration to ensure adequate surface coverage and prevent aggregation. |

| Zeta Potential | A measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. | A sufficiently high negative zeta potential would indicate a stable dispersion. |

| Particle Size | The average size of the dispersed nanoparticles. | Effective stabilization should result in a consistent and small particle size over time. |

Applications in Advanced Materials Science and Engineering Research

Template-Assisted Synthesis of Ordered Mesoporous Materials

In the fabrication of ordered mesoporous materials, which are characterized by well-defined pores in the 2 to 50-nanometer range, Sodium 4-tridecylbenzenesulfonate can act as a structure-directing agent. These materials are of great interest for applications in catalysis, separation, and drug delivery due to their high surface area and uniform pore structures.

The ability to control morphology is equally important. In the synthesis of mesoporous silica (B1680970), various morphologies such as spheres, rods, and sheets can be achieved by carefully controlling the reaction conditions. nih.govresearchgate.net Although specific data for this compound is not abundant in publicly available literature, the general mechanism involves the formation of surfactant micelles that serve as a template around which the inorganic precursor (like silica) polymerizes.

Table 1: Factors Influencing Pore Size and Morphology in Template-Assisted Synthesis

| Parameter | Effect on Mesoporous Material | Research Finding |

| Surfactant Concentration | Influences micelle shape and packing, affecting pore size and structure. | The self-assembly process is concentration-dependent. researchgate.net |

| Co-surfactants/Swelling Agents | Can be incorporated into micelles to expand the core and increase pore size. | The use of swelling agents like 1,3,5-triisopropylbenzene (B165165) has been shown to expand pore sizes in mesoporous silica. |

| Temperature | Affects surfactant solubility, micelle formation, and reaction kinetics. | Temperature can influence the morphology of the final material. researchgate.net |

| pH | Influences the hydrolysis and condensation rates of the inorganic precursor. | The pH of the synthesis solution is a critical parameter in controlling the structure of mesoporous materials. |

| Stirring | Affects the homogeneity of the reaction mixture and can influence particle growth. | The presence or absence of stirring can lead to different material grain shapes. researchgate.net |

The formation of mesoporous materials through template-assisted synthesis is a fascinating example of self-assembly. The process begins with the surfactant molecules, such as this compound, forming micelles in a solution. These micelles can have various shapes (spherical, cylindrical, etc.) depending on the surfactant's chemical structure and the solution conditions.

The inorganic precursor species then interact with the hydrophilic heads of the surfactant molecules at the micelle-solution interface. As the inorganic material polymerizes, it forms a framework that replicates the structure of the micellar template. Finally, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a porous inorganic structure.

One of the well-studied mechanisms is the "sphere-to-rod transition," where spherical micelles transform into cylindrical ones, which then pack into a hexagonal arrangement to form the mesostructure. researchgate.net This process is a cooperative self-assembly between the surfactant and the inorganic precursor. researchgate.net While this has been detailed for other surfactants, it provides a model for understanding the potential role of this compound in similar syntheses.

Surface Modification and Functionalization of Inorganic Substrates

The ability to tailor the surface properties of inorganic materials is crucial for a wide range of applications. This compound, with its amphiphilic nature, can be used to modify the surfaces of inorganic substrates, altering their interaction with other materials.

The sulfonate head group of this compound is hydrophilic, while the long tridecyl chain is hydrophobic. This structure allows it to act as an effective surface-modifying agent. When applied to a hydrophobic surface, the hydrophobic tails can adsorb to the surface, leaving the hydrophilic sulfonate groups exposed to the surrounding environment. This can significantly enhance the wettability of the surface.

Conversely, on a hydrophilic inorganic substrate, the hydrophilic head groups can interact with the surface, presenting the hydrophobic tails outwards. This can be useful for creating water-repellent coatings or improving the adhesion of polymeric materials to inorganic fillers. The modification of silica nanoparticles with various functional groups has been shown to be a viable strategy to control their surface properties. nih.govnih.govelsevierpure.comgrafiati.com While specific studies on this compound for this purpose are limited, the principle of using surfactants for surface modification is well-established.

Nanofluids, which are suspensions of nanoparticles in a base fluid, have garnered significant interest due to their enhanced thermal properties. A key challenge in developing effective nanofluids is ensuring the long-term stability of the nanoparticle dispersion. Agglomeration of nanoparticles can lead to a decrease in performance and can clog microchannels in heat transfer systems. researchgate.netresearchgate.net

Surfactants like this compound can play a crucial role in stabilizing these nanofluids. sae.org The surfactant molecules adsorb onto the surface of the nanoparticles, preventing them from aggregating through steric or electrostatic repulsion. The hydrophilic sulfonate group of this compound can enhance the dispersibility of nanoparticles in aqueous base fluids, creating stable hydrophilic nanofluids. scispace.com The preparation of stable nanofluids is a critical step for their application in areas such as coolants for nuclear reactors and in advanced thermal management systems. sae.orgscispace.com

Table 2: Components and Characteristics of a Typical Hydrophilic Nanofluid

| Component | Function | Desired Property |

| Base Fluid | The continuous medium for heat transfer (e.g., water, ethylene (B1197577) glycol). | High thermal conductivity, low viscosity. |

| Nanoparticles | Enhance the thermal properties of the fluid (e.g., Al2O3, CuO, TiO2). | High thermal conductivity, small particle size. |

| Surfactant (e.g., this compound) | Stabilizes the nanoparticle dispersion, prevents agglomeration. | Promotes long-term stability, enhances wettability. |

Rheological Modification of Complex Fluid Systems

The rheology, or the study of the flow of matter, of complex fluids is a critical parameter in many industrial processes. This compound, as a surfactant, can significantly influence the rheological properties of solutions and suspensions.

In aqueous solutions, surfactants can self-assemble into various structures, such as micelles and liquid crystalline phases, which can dramatically alter the viscosity and flow behavior of the fluid. The rheological properties of solutions containing surfactants are highly dependent on factors like concentration, temperature, and the presence of other components.

Viscoelastic Behavior of Surfactant Solutions

Aqueous solutions containing surfactants like this compound can exhibit viscoelastic behavior, meaning they possess both viscous and elastic properties. This phenomenon is often attributed to the formation of long, flexible, wormlike micelles. nih.gov These micelles can entangle, forming a transient network that behaves similarly to a polymer solution. arxiv.org

Research into the viscoelastic properties of surfactant solutions often involves rheological measurements to determine parameters like shear viscosity, storage modulus (G'), and loss modulus (G''). The Maxwell model is frequently used to describe the viscoelastic behavior of these systems, which are characterized by a single relaxation time. arxiv.orgnih.gov This model helps in quantifying the fluid's ability to store and dissipate energy under deformation.

Table 1: Factors Influencing Viscoelasticity of Surfactant Solutions

| Factor | Effect on Viscoelasticity |

|---|---|

| Surfactant Concentration | Increasing concentration generally leads to the formation of more entangled wormlike micelles, enhancing viscoelastic properties up to a certain point. |

| Temperature | Can affect micellar shape and size, often leading to a decrease in viscosity at higher temperatures. |

| pH | Can alter the charge on the surfactant headgroup, influencing intermolecular interactions and micellar morphology. nih.gov |

| Salt Concentration | The addition of salt can screen electrostatic repulsion between surfactant headgroups, promoting the growth of wormlike micelles and increasing viscosity. bibliotekanauki.pl |

| Co-surfactants/Additives | Can be used to modify the curvature of the micelles and fine-tune the viscoelastic properties of the solution. |

This table provides a generalized overview of how different factors can impact the viscoelastic behavior of surfactant solutions.

Thixotropy and Shear-Thinning Phenomena in Formulations

Formulations containing this compound can exhibit non-Newtonian fluid behaviors such as thixotropy and shear-thinning. Shear-thinning is characterized by a decrease in viscosity as the applied shear rate increases. netzsch.com This is a reversible process. Thixotropy, on the other hand, is a time-dependent shear-thinning property. wikipedia.org A thixotropic fluid's viscosity decreases over time when subjected to constant shear stress, and it takes a finite amount of time to return to its original, more viscous state once the stress is removed. wikipedia.org

This behavior is highly desirable in many applications. For instance, a thixotropic formulation might be stable and viscous under static conditions but become fluid and easy to spread or pour when agitated. wikipedia.org The underlying mechanism for this behavior in surfactant solutions is the disruption of the entangled micellar network under shear. When the shear force is removed, the network begins to reform, and the viscosity increases over time.

All thixotropic materials are shear-thinning, but not all shear-thinning materials are thixotropic. netzsch.com The key distinction is the time-dependent recovery of viscosity. The study of these phenomena is critical for formulating products with specific flow properties, ensuring stability during storage and ease of application during use.

Enhanced Oil Recovery (EOR) Research Applications (Mechanistic Studies)

This compound and similar anionic surfactants are subjects of extensive research in the field of enhanced oil recovery (EOR). EOR techniques are employed to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. researchgate.net Surfactant flooding is a chemical EOR method that utilizes the unique properties of surfactants to mobilize residual oil trapped in the porous rock of a reservoir. tridentenergyintl.com

Role in Interfacial Tension Reduction in Porous Media

A primary mechanism by which surfactants enhance oil recovery is by significantly reducing the interfacial tension (IFT) between the injected aqueous phase and the trapped crude oil. tridentenergyintl.comnih.gov High IFT creates large capillary forces that trap oil droplets within the pore spaces of the reservoir rock. By lowering the IFT, surfactants reduce these capillary forces, allowing the trapped oil to be mobilized and displaced by the injected fluid. e3s-conferences.org

The effectiveness of a surfactant in reducing IFT is dependent on various factors, including its molecular structure, concentration, and the conditions of the reservoir such as temperature, pressure, and the salinity of the formation water. researchgate.net The goal is often to achieve ultra-low IFT, typically in the range of 10⁻³ mN/m, to maximize oil displacement. researchgate.net The formation of microemulsions, which are thermodynamically stable mixtures of oil, water, and surfactant, is a key aspect of achieving this ultra-low IFT. tridentenergyintl.com

Table 2: Key Parameters in Surfactant-Induced Interfacial Tension Reduction

| Parameter | Description | Relevance to EOR |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. Above the CMC, IFT reduction becomes much more significant. nih.gov | Surfactant concentration in the injection fluid must be above the CMC to be effective. |

| Optimal Salinity | The salt concentration at which the surfactant is equally soluble in both the oil and water phases, leading to the formation of a middle-phase microemulsion and ultra-low IFT. researchgate.net | Matching the surfactant formulation to the reservoir's salinity is crucial for maximizing IFT reduction. |

| Surfactant Structure | The length and branching of the hydrophobic tail and the nature of the hydrophilic headgroup influence the surfactant's partitioning behavior and its ability to lower IFT. | The structure of this compound is designed for effective interaction at the oil-water interface. |

This table outlines the critical parameters that are investigated in the study of interfacial tension reduction for enhanced oil recovery.

Wettability Alteration Mechanisms at Rock-Fluid Interfaces

Wettability describes the preference of a solid surface to be in contact with one fluid over another. tridentenergyintl.com In many oil reservoirs, the rock is initially water-wet, but over time can become oil-wet or intermediately-wet due to the adsorption of polar compounds from the crude oil. psu.edu This oil-wet state hinders oil recovery as the oil adheres strongly to the rock surfaces.

Surfactants like this compound can alter the wettability of the reservoir rock from oil-wet to a more favorable water-wet condition. tridentenergyintl.com The mechanism involves the adsorption of surfactant molecules onto the rock surface. The hydrophobic tails of the surfactant can interact with the adsorbed oil components, while the hydrophilic heads orient towards the aqueous phase. This process can effectively "lift off" the oil from the rock surface, making it more water-wet.

This change in wettability complements the reduction in IFT. A more water-wet surface facilitates the movement of the injected water, allowing it to displace the oil more effectively from the pore spaces. researchgate.net The combined effects of IFT reduction and wettability alteration are often synergistic, leading to a greater increase in oil recovery than either mechanism could achieve alone. nih.gov Research in this area focuses on understanding the complex interactions between the surfactant, crude oil, brine, and rock surface to design optimal surfactant formulations for specific reservoir conditions. psu.edu

Environmental Fate and Transformation Mechanisms of Sodium 4 Tridecylbenzenesulfonate

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is the principal mechanism for the removal of Sodium 4-tridecylbenzenesulfonate from the environment. This process is highly dependent on the presence of oxygen and the specific microbial communities in a given environmental compartment.

Aerobic Degradation:

Under aerobic conditions, this compound undergoes rapid and extensive biodegradation. nih.govwikipedia.org The process is initiated by the omega-oxidation of the terminal methyl group of the alkyl chain, followed by sequential beta-oxidation, which shortens the alkyl chain by two-carbon units at a time. researchgate.netresearchgate.net This series of reactions leads to the formation of sulfophenyl carboxylates (SPCs) as transient intermediates. researchgate.netcleaninginstitute.org The aromatic ring is subsequently cleaved, and the sulfonate group is released, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic sulfate (B86663). cleaninginstitute.org The half-life of LAS in soil under aerobic conditions is estimated to be between one to three weeks, which generally prevents long-term accumulation. nih.gov In aerobic wastewater treatment processes, removal efficiencies of up to 99.9% have been reported for LAS. researchgate.net

Anaerobic Degradation:

In contrast to its rapid aerobic breakdown, the biodegradation of this compound is significantly slower and often incomplete under anaerobic conditions. nih.govwikipedia.org For a long time, LAS was considered resistant to anaerobic biodegradation, with sorption to sludge being the primary removal mechanism in anaerobic digesters. researchgate.netnih.gov However, more recent studies have demonstrated that some level of biotransformation can occur under methanogenic conditions. nih.gov For instance, in a lab-scale reactor, about 20% of C12 LAS was biotransformed. nih.gov The process is significantly more limited than aerobic degradation, and high concentrations of LAS can persist in anaerobically treated sewage sludge. nih.govresearchgate.net When this sludge is applied to land, the LAS can then be degraded aerobically in the soil. nih.gov

The biodegradation of this compound proceeds through the formation of several key intermediate metabolites. The primary pathway involves the oxidation of the alkyl chain, leading to the formation of a family of sulfophenylcarboxylic acids (SPCs). cleaninginstitute.orgnih.gov These intermediates are characterized by a sulfonated benzene (B151609) ring attached to a carboxylated alkyl chain of varying lengths.

Studies have identified both short-chain and long-chain SPCs as major transient products. nih.gov The specific SPCs formed depend on the initial point of oxidation on the alkyl chain. Omega- and beta-oxidation are the dominant initial steps, leading to a predictable pattern of SPC formation. nih.gov For example, the biodegradation of C11 and C12 LAS homologues resulted in the detection of C5 and C11 SPCs, among others. nih.gov In some cases, metabolites resulting from alpha-oxidation have also been detected. nih.gov

Under anaerobic conditions, the transformation is much more limited. One study identified benzaldehyde (B42025) as a transformation product during the anaerobic degradation of C12 LAS in an upflow anaerobic sludge blanket (UASB) reactor. nih.gov Other research on commercial LAS mixtures has found that while the parent compound is transformed, a complex mixture of polar, sulfonated metabolites can remain. osti.gov These can include carboxylated dialkyltetralinesulfonates and sulfophenylcarboxylates. osti.gov

Table 1: Key Biodegradation Metabolites of Linear Alkylbenzene Sulfonates

| Parent Compound | Degradation Condition | Key Metabolites Identified |

| Linear Alkylbenzene Sulfonates (LAS) | Aerobic | Sulfophenylcarboxylic acids (SPCs) |

| C12 LAS | Anaerobic (Methanogenic) | Benzaldehyde |

| Commercial LAS | Aerobic (Trickling Filter) | Carboxylated dialkyltetralinesulfonates, Sulfophenylcarboxylates |

This table is generated based on findings from various studies on LAS biodegradation.

A diverse range of microorganisms is capable of degrading this compound. The ability to break down LAS is not confined to a specific genus but is found across various bacterial communities in soil, sediment, and wastewater treatment systems. researchgate.netresearchgate.net

In activated sludge, genera such as Pseudomonas, Aeromonas, Thauera, and Klebsiella have shown a positive correlation with LAS concentrations, suggesting their involvement in its degradation. nih.gov Specifically, Comamonas and Klebsiella were found to be significantly enriched under high LAS stress. nih.gov A Klebsiella pneumoniae isolate was able to transform over 60% of LAS within 72 hours, utilizing the sulfonyl group as a sulfur source. nih.gov Other studies have highlighted the role of Bacillus sp. and the fungus Cladosporium resinae in LAS degradation. researchgate.netcolab.ws

Photodegradation Mechanisms in Aquatic Systems

While biodegradation is the dominant fate process, photodegradation can contribute to the transformation of this compound in sunlit aquatic environments. tandfonline.com

Photodegradation can occur through two main pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive species.

Direct Photolysis: Studies have shown that this compound can be degraded by direct exposure to ultraviolet (UV) light. tandfonline.com One study demonstrated that UV irradiation at 254 nm could achieve 80% degradation of a LAS solution, although it required a long reaction time of 5 hours. tandfonline.com This process, however, resulted in limited mineralization, meaning the parent compound was broken down, but not completely converted to CO2 and water. tandfonline.com

Indirect Photolysis (Advanced Oxidation Processes): The rate and efficiency of photodegradation can be significantly enhanced by the presence of oxidizing agents, a process known as advanced oxidation. The combination of UV light with hydrogen peroxide (H₂O₂), for example, generates highly reactive hydroxyl radicals (•OH) that readily attack the LAS molecule. tandfonline.comresearchgate.net This UV/H₂O₂ process leads to much faster degradation and greater mineralization compared to UV light alone. tandfonline.com The optimal H₂O₂ concentration for degrading a 100 mg/L LAS solution was found to be 5000 mg/L, which dramatically increased the first-order degradation rate constant. tandfonline.com

Table 2: Comparison of Photolytic Degradation of LAS

| Process | Conditions | Degradation Efficiency | Mineralization (COD Reduction) |

| Direct Photolysis | UV light (254 nm) | 80% in 5 hours | Limited |

| Indirect Photolysis | UV light (254 nm) + 5000 mg/L H₂O₂ | >99% in a shorter time | Significant |

This table is based on data from photolytic treatment studies of LAS. tandfonline.com

The efficiency of photodegradation in natural aquatic systems is influenced by various environmental factors and the presence of other substances. Water quality parameters such as pH, alkalinity, and the concentration of nitrate (B79036) can affect the rate of degradation in advanced oxidation processes. researchgate.net

For example, carbonate and bicarbonate ions, which contribute to alkalinity, can act as scavengers of hydroxyl radicals, thereby inhibiting the indirect photolysis of LAS. The presence of natural organic matter (NOM) can have a dual effect: it can absorb UV light, shielding the target compound from direct photolysis, but it can also act as a photosensitizer, producing reactive species that contribute to indirect photodegradation. The presence of other pollutants can also compete for reactive species, potentially slowing the degradation rate of this compound.

Adsorption and Transport in Environmental Matrices

The movement and distribution of this compound in the environment are largely dictated by its adsorption to soil and sediment particles. This interaction, in turn, influences its potential to leach into groundwater.

Soil and Sediment Adsorption Behavior

The adsorption of this compound to soil and sediment is primarily driven by the interaction of its nonpolar tridecyl chain with organic carbon present in these matrices. The negatively charged sulfonate group, however, can lead to repulsion from negatively charged soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates a greater tendency for the chemical to bind to soil and sediment, reducing its concentration in the surrounding water.

The type of soil also plays a crucial role. Soils with higher organic matter and clay content will generally exhibit a greater capacity for adsorbing this compound. The presence of the anionic surfactant can also influence the adsorption and mobility of other substances, such as heavy metals, by forming complexes and altering soil properties. jocpr.com

Table 1: Factors Influencing the Adsorption of this compound in Soil and Sediment

| Factor | Influence on Adsorption | Rationale |

| Alkyl Chain Length | Increases with longer chain length | Enhanced hydrophobic interactions with soil organic matter. |

| Soil Organic Carbon | Increases with higher organic carbon content | Primary sorbent for the nonpolar alkyl chain. |

| Clay Content | Can increase adsorption | Provides surface area for interaction, though electrostatic repulsion can occur. |

| pH | Can have a variable effect | Influences the surface charge of soil particles and the speciation of other soil components. |

| Presence of Cations | Can increase adsorption | Cations can act as bridges between the negatively charged sulfonate group and negatively charged soil particles. |

Leaching Potential in Subsurface Environments

The potential for this compound to leach through the soil profile and into groundwater is inversely related to its adsorption. Due to its expected high Koc value, significant retardation of its movement through the soil column is anticipated.

Leaching studies are often conducted using soil columns to simulate the movement of chemicals through the soil profile. These studies help in understanding how different soil types and environmental conditions affect the transport of the substance. nih.govnih.govmdpi.com For surfactants like this compound, the process is complex as they can exist as monomers at low concentrations and form micelles at higher concentrations, which can alter their transport behavior.